oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features a unique combination of oxane, thiazepane, and carboxylate groups
Mechanism of Action
Target of Action
Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs .
Mode of Action
It is known that similar compounds inhibit the ileal sodium/bile acid cotransporter . This inhibition reduces the reabsorption of bile acids, leading to an increase in bile acid synthesis from cholesterol.
Biochemical Pathways
The compound oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate affects the bile acid synthesis pathway. By inhibiting the ileal sodium/bile acid cotransporter, it prevents the reabsorption of bile acids, forcing the body to synthesize more bile acids from cholesterol . This can lead to a decrease in cholesterol levels.
Pharmacokinetics
Similar compounds have a moderate duration of action and are given once daily
Result of Action
Similar compounds have been indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the oxane and carboxylate groups. Common reagents used in these reactions include sulfur-containing compounds, phenyl groups, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Indole derivatives: These compounds exhibit a wide range of biological activities, such as antiviral and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thiazepane ring which is known for its pharmacological versatility. Its structure can be summarized as follows:
- Molecular Formula : C20H21NO5S
- Molecular Weight : 377.46 g/mol
- CAS Number : 2034308-91-1
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit various biological activities, including anticancer and antimicrobial effects. The thiazepane derivatives have been studied for their ability to inhibit tumor growth and modulate cellular pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxan-based compounds:
-
In Vitro Studies :
- A study demonstrated that oxadiazole derivatives, structurally related to thiazepanes, showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compounds induced apoptosis in a dose-dependent manner, with some derivatives achieving over 60% apoptosis at optimal concentrations .
-
Mechanisms of Action :
- The anticancer effects are attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives caused cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
- The anticancer effects are attributed to several mechanisms:
Case Studies and Research Findings
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Alam et al. (2022) | Oxadiazole derivative | MCF-7 | 24.74 | Inhibition of TS |
Fang et al. (2022) | Thiazepane derivative | MDA-MB-231 | 2.13 | PD-L1 blockade |
Recent Study (2023) | Oxan derivative | HT-29 | 10.0 | Apoptosis induction |
Detailed Findings
- Alam et al. synthesized several oxadiazole derivatives and found that compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, significantly outperforming standard treatments like 5-Fluorouracil .
- Fang et al. reported that new thiazepane derivatives showed effective inhibition against PD-L1, indicating potential for immunotherapy applications .
Properties
IUPAC Name |
oxan-4-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCALERUDQIZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.